Cas no 886906-11-2 (5-(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-[(3,4-difluorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- 5-(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
-
- Inchi: 1S/C19H22F2N4OS/c1-3-15-22-19-25(23-15)18(26)17(27-19)16(24-8-6-11(2)7-9-24)12-4-5-13(20)14(21)10-12/h4-5,10-11,16,26H,3,6-9H2,1-2H3
- InChI Key: DMQHLPGLPDQNQU-UHFFFAOYSA-N
- SMILES: N1=C(CC)N=C2SC(C(C3=CC=C(F)C(F)=C3)N3CCC(C)CC3)=C(O)N12
5-(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2631-0109-30mg |
5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-11-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2631-0109-5mg |
5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-11-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2631-0109-10μmol |
5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-11-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2631-0109-15mg |
5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-11-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2631-0109-2μmol |
5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-11-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2631-0109-4mg |
5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-11-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2631-0109-25mg |
5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-11-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2631-0109-20μmol |
5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-11-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2631-0109-2mg |
5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-11-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2631-0109-10mg |
5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886906-11-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
5-(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Related Literature
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
Additional information on 5-(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
Research Brief on 5-(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol (CAS: 886906-11-2)
The compound 5-(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol (CAS: 886906-11-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazolothiazole core and difluorophenyl moiety, exhibits promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders and metabolic diseases. Recent studies have focused on its potential as a modulator of specific neurotransmitter receptors and enzymes, making it a candidate for further drug development.
Recent research has elucidated the compound's mechanism of action, highlighting its affinity for GABAA receptor subtypes. In vitro studies demonstrate that 886906-11-2 acts as a positive allosteric modulator, enhancing inhibitory neurotransmission. This property is particularly relevant for conditions such as anxiety, epilepsy, and insomnia. Additionally, the compound's metabolic stability and blood-brain barrier permeability have been investigated, with promising results indicating its suitability for oral administration and CNS targeting.
Structural-activity relationship (SAR) studies have further refined the understanding of 886906-11-2. The presence of the 3,4-difluorophenyl group and the 4-methylpiperidinyl moiety has been shown to be critical for receptor binding affinity and selectivity. Computational modeling and X-ray crystallography have provided insights into the compound's binding pocket interactions, facilitating the design of derivatives with improved pharmacokinetic profiles. These advancements underscore the potential of 886906-11-2 as a scaffold for next-generation therapeutics.
In vivo studies have corroborated the compound's efficacy in animal models of CNS disorders. For instance, administration of 886906-11-2 in rodent models of epilepsy resulted in a significant reduction in seizure frequency and duration. Similarly, anxiolytic effects were observed in behavioral assays, comparable to those of established benzodiazepines but with a reduced risk of sedation and dependence. These findings position the compound as a viable candidate for preclinical development.
Despite these promising results, challenges remain in optimizing the compound's safety profile and minimizing off-target effects. Recent toxicological assessments have identified potential hepatotoxicity at high doses, necessitating further structural modifications. Researchers are also exploring the compound's potential in non-CNS applications, such as anti-inflammatory and antimicrobial activities, broadening its therapeutic scope.
In conclusion, 5-(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol (886906-11-2) represents a multifaceted molecule with significant potential in drug discovery. Ongoing research aims to address its limitations while capitalizing on its unique pharmacological properties. The compound's development trajectory exemplifies the intersection of chemical innovation and biological application, offering valuable insights for the pharmaceutical industry.
886906-11-2 (5-(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) Related Products
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)



